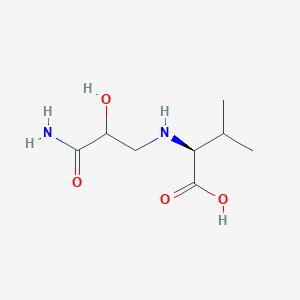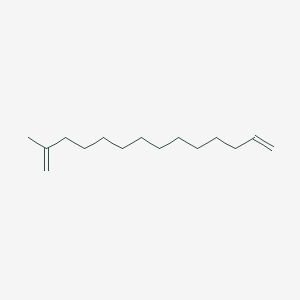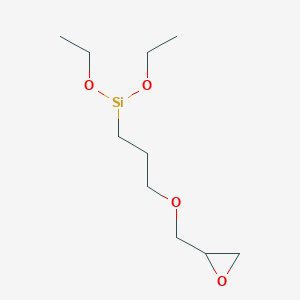![molecular formula C16H13ClN2S B14243893 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine CAS No. 325770-14-7](/img/structure/B14243893.png)
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a chlorophenyl derivative with an appropriate thioamide under acidic or basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Final Product Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Scalability: The process is designed to be scalable, allowing for large-scale production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Research includes its effects on various biological pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-2-ethylthiazole: Lacks the pyridine ring, making it less versatile in terms of biological activity.
4-(4-Chlorophenyl)-1,3-thiazole: Similar structure but without the ethyl group, affecting its reactivity and interactions.
2-Ethyl-1,3-thiazole: Lacks both the chlorophenyl and pyridine rings, significantly altering its properties.
Uniqueness
4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine is unique due to the combination of the thiazole, pyridine, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propriétés
Numéro CAS |
325770-14-7 |
|---|---|
Formule moléculaire |
C16H13ClN2S |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-ethyl-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-2-14-19-15(11-3-5-13(17)6-4-11)16(20-14)12-7-9-18-10-8-12/h3-10H,2H2,1H3 |
Clé InChI |
WYIOFCNOIXSLQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(S1)C2=CC=NC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
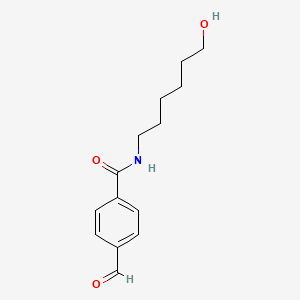
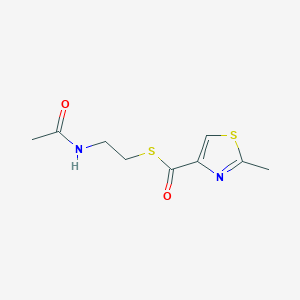
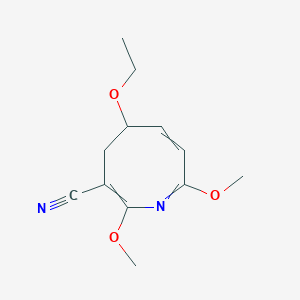

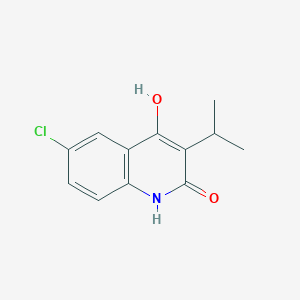
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
